molecular formula C16H20FNO4 B8126648 tert-Butyl 3-((2-fluoro-4-formylphenoxy)methyl)azetidine-1-carboxylate

tert-Butyl 3-((2-fluoro-4-formylphenoxy)methyl)azetidine-1-carboxylate

Cat. No.: B8126648
M. Wt: 309.33 g/mol
InChI Key: LGZWICQHZWFGJI-UHFFFAOYSA-N
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Description

tert-Butyl 3-((2-fluoro-4-formylphenoxy)methyl)azetidine-1-carboxylate is a synthetic organic compound that features a tert-butyl ester group, a fluoro-substituted phenoxy group, and an azetidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl 3-((2-fluoro-4-formylphenoxy)methyl)azetidine-1-carboxylate typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

    Formation of the azetidine ring: This can be achieved through cyclization reactions involving appropriate amine and halide precursors.

    Introduction of the phenoxy group: This step involves the reaction of the azetidine intermediate with a fluoro-substituted phenol derivative under suitable conditions, such as the presence of a base.

    Esterification: The final step involves the esterification of the carboxylic acid group with tert-butyl alcohol, often using a dehydrating agent like dicyclohexylcarbodiimide (DCC) to facilitate the reaction.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic route to improve yield and scalability. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to ensure high purity and consistency of the final product.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl 3-((2-fluoro-4-formylphenoxy)methyl)azetidine-1-carboxylate can undergo various types of chemical reactions, including:

    Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The formyl group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The fluoro group can be substituted with other nucleophiles under appropriate conditions, such as using a palladium-catalyzed cross-coupling reaction.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Palladium-catalyzed cross-coupling reactions using organoboron reagents.

Major Products Formed

    Oxidation: The major product is the corresponding carboxylic acid.

    Reduction: The major product is the corresponding alcohol.

    Substitution: The major products depend on the nucleophile used in the reaction.

Scientific Research Applications

tert-Butyl 3-((2-fluoro-4-formylphenoxy)methyl)azetidine-1-carboxylate has several scientific research applications:

    Medicinal Chemistry: It can be used as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting specific enzymes or receptors.

    Materials Science: The compound’s unique structure makes it a potential candidate for the development of novel materials with specific properties, such as enhanced stability or reactivity.

    Biological Studies: It can be used in studies investigating the biological activity of azetidine derivatives, including their potential as antimicrobial or anticancer agents.

Mechanism of Action

The mechanism of action of tert-Butyl 3-((2-fluoro-4-formylphenoxy)methyl)azetidine-1-carboxylate depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets, such as enzymes or receptors, and modulating their activity. The fluoro and formyl groups can enhance the compound’s binding affinity and specificity through interactions like hydrogen bonding and van der Waals forces.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

tert-Butyl 3-((2-fluoro-4-formylphenoxy)methyl)azetidine-1-carboxylate is unique due to the combination of its structural features, including the azetidine ring, fluoro-substituted phenoxy group, and formyl group. These features confer specific chemical reactivity and potential biological activity, making it a valuable compound for various research applications.

Biological Activity

Introduction

tert-Butyl 3-((2-fluoro-4-formylphenoxy)methyl)azetidine-1-carboxylate is a synthetic organic compound characterized by its unique structural features, including a tert-butyl ester group, a fluoro-substituted phenoxy moiety, and an azetidine ring. This compound has garnered interest in medicinal chemistry and biological research due to its potential therapeutic applications.

Chemical Structure and Properties

The chemical formula of this compound is C16H20FNO4C_{16}H_{20}FNO_4, with a molecular weight of approximately 315.34 g/mol. Its IUPAC name reflects its complex structure, highlighting the functional groups that contribute to its biological activity.

PropertyValue
Molecular FormulaC₁₆H₂₀FNO₄
Molecular Weight315.34 g/mol
IUPAC NameThis compound
CAS NumberNot available

Synthesis

The synthesis of this compound involves several steps:

  • Formation of the Azetidine Ring : Cyclization reactions using appropriate amine and halide precursors.
  • Introduction of the Phenoxy Group : Reaction with a fluoro-substituted phenol derivative.
  • Esterification : Final esterification with tert-butyl alcohol, often using dehydrating agents like DCC.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets such as enzymes and receptors. The fluoro and formyl groups enhance binding affinity through hydrogen bonding and van der Waals interactions, potentially modulating enzyme activity or receptor signaling pathways.

Case Studies and Research Findings

  • Antimicrobial Activity : Preliminary studies indicate that derivatives of azetidine compounds exhibit antimicrobial properties. Research has shown that certain azetidine derivatives can inhibit bacterial growth, suggesting potential applications in treating infections.
  • Anticancer Potential : Investigations into azetidine derivatives have revealed their ability to induce apoptosis in cancer cells. Studies focusing on similar compounds have demonstrated cytotoxic effects against various cancer cell lines, indicating that this compound may possess similar properties.
  • Enzyme Inhibition : The compound could serve as an intermediate in synthesizing inhibitors for enzymes involved in disease pathways, particularly in cancer and metabolic disorders.

Comparison with Similar Compounds

To understand the uniqueness of this compound, it is essential to compare it with similar compounds:

Compound NameBiological Activity
tert-Butyl 4-(2-fluoro-5-benzoyl)piperazine-1-carboxylateEnzyme inhibitors for PARP
tert-Butyl 3-fluoro-3-(fluoromethyl)azetidine-1-carboxylateAntimicrobial properties

Both compounds share structural similarities but differ in their specific biological activities and applications.

Properties

IUPAC Name

tert-butyl 3-[(2-fluoro-4-formylphenoxy)methyl]azetidine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20FNO4/c1-16(2,3)22-15(20)18-7-12(8-18)10-21-14-5-4-11(9-19)6-13(14)17/h4-6,9,12H,7-8,10H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LGZWICQHZWFGJI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC(C1)COC2=C(C=C(C=C2)C=O)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20FNO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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